3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
CAS No. |
58826-41-8 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H8N4/c1-5-3-4-7-9-8-6(2)11(7)10-5/h3-4H,1-2H3 |
InChI Key |
BYUHLSDMNPSMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction is usually carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Substitution Reactions
The triazolo-pyridazine core undergoes nucleophilic and electrophilic substitution reactions, primarily at the C-8 position due to its electron-deficient character.
Key Examples:
-
Amination : Reaction with hydrazine hydrate at elevated temperatures (80–100°C) replaces the chlorine atom in 6-chloro derivatives to yield 8-amino-6-methyl-triazolo[4,3-b]pyridazines .
-
Acylation : Treatment with acyl chlorides (e.g., thiophene-2-carbonyl chloride) in dichloromethane (DCM) and DIPEA introduces amide functionalities at the C-8 position .
-
Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups from methoxy-substituted derivatives, generating hydroxylated analogs .
Table 1: Substitution Reactions and Products
Oxidation Reactions
The methyl groups and triazole ring are susceptible to oxidation under controlled conditions.
-
Methyl Group Oxidation : Treatment with KMnO₄ in acidic media converts methyl groups to carboxylic acids.
-
Triazole Ring Oxidation : Strong oxidants like HNO₃ or H₂O₂ under reflux can open the triazole ring, forming pyridazine dicarboxylic acids .
Example Reaction:
Cyclization and Ring Expansion
The compound participates in cycloaddition and ring-expansion reactions to form polycyclic systems.
-
Cycloaddition with Alkynes : Under Cu(I) catalysis, it undergoes [2+3] cycloaddition with terminal alkynes to generate fused imidazo-triazolo-pyridazines .
-
Formation of Bicyclic Systems : Reaction with ethyl cyanoacetate in ethanol yields pyridazine-fused triazolo[1,5-a]pyrimidines .
Table 2: Cyclization Reactions
Reduction Reactions
Selective reduction of the pyridazine ring is achievable under mild conditions.
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyridazine ring to a tetrahydropyridazine derivative without affecting the triazole ring.
Ring-Opening Reactions
Under harsh acidic or basic conditions, the triazole ring can cleave:
Scientific Research Applications
Synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
The synthesis of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors through methods such as hydrazine treatment of pyridazine derivatives. The compound can be synthesized using various protocols that include the use of phosphorus oxychloride for chlorination and subsequent reactions with hydrazines to form the triazole ring .
Anticancer Properties
One of the most significant applications of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is its role as an anticancer agent. Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance:
- In Vitro Studies : Compounds derived from this scaffold have shown moderate to potent antiproliferative activity against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50 values comparable to established chemotherapeutics like CA-4 .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. For example, compound 4q demonstrated significant inhibition of tubulin polymerization with IC50 values ranging from 0.008 to 0.014 μM against different cell lines .
c-Met Kinase Inhibition
Recent studies have identified derivatives of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine as potent inhibitors of c-Met kinase:
- Cytotoxicity Testing : Compound 12e showed significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of approximately 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively. Its inhibitory activity against c-Met kinase was found to be comparable to Foretinib .
Data Tables
The following tables summarize key findings from various studies on the applications and biological activities of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Table 2: c-Met Kinase Inhibition
| Compound | c-Met Kinase IC50 (μM) |
|---|---|
| 12e | 0.090 |
| Foretinib | 0.019 |
Case Study: Inhibition of Tubulin Polymerization
In a study focused on compound 4q , researchers found that it significantly inhibited tubulin polymerization in vitro and induced cell cycle arrest at the G2/M phase in A549 cells. This mechanism underscores its potential as a therapeutic agent in oncology .
Case Study: c-Met Kinase Inhibitors
A series of triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase activity and cytotoxicity against cancer cell lines. The promising results from compound 12e highlight its potential for further development as a targeted therapy for cancers characterized by c-Met overexpression .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
BRD4 Bromodomain Inhibition
Triazolo[4,3-b]pyridazines are prominent as bromodomain inhibitors, targeting BET proteins like BRD3. The 3,6-dimethyl derivative’s activity can be contextualized against analogs with diverse substituents:
- Benzyl Groups (Compounds 35–37) : Substitution of indole with benzyl improved IC₅₀ values by 2–3 fold, likely due to enhanced π-π stacking with hydrophobic residues in the BRD4 binding pocket .
- Trifluoromethyl at R3 (Compound 6) : Demonstrated pan-BET inhibition (IC₅₀ = 0.8 µM for BD1, 1.2 µM for BD2), outperforming the dimethyl variant in potency, possibly due to stronger electron-withdrawing effects .
Antimicrobial and Anticancer Activity
- 3-Substituted Phenyl Derivatives : Compounds with nitro or methoxy groups (e.g., 4-nitrobenzaldehyde derivatives) showed moderate antibacterial activity (MIC = 16–32 µg/mL), whereas 3,6-dimethyl analogs may exhibit reduced polarity, limiting their efficacy against Gram-negative strains .
- 6-Aryl-Substituted Derivatives (4a–4f) : Demonstrated potent anticancer activity (IC₅₀ = 2–8 µM) against leukemia and breast cancer cells, suggesting that bulky aryl groups enhance intercalation or DNA damage mechanisms compared to smaller methyl groups .
Structural and Physicochemical Properties
| Compound | Substituents | LogP | Solubility (µg/mL) | Key Interactions |
|---|---|---|---|---|
| 3,6-Dimethyl derivative | 3-CH₃, 6-CH₃ | 1.8 | 33.7 (pH 7.4) | Hydrophobic packing, van der Waals |
| 3-Trifluoromethyl-6-amine | 3-CF₃, 6-NH₂ | 2.5 | 22.1 | Halogen bonding, H-bonding with Asn140 |
| 6-Morpholinyl-3,7-dimethyl | 6-Morpholine, 3,7-CH₃ | 1.2 | 45.9 | Hydrogen bonding via morpholine oxygen |
| 3-Cyclopropyl-6-chloro | 3-Cyclopropyl, 6-Cl | 2.1 | 18.3 | Steric hindrance, Cl−π interactions |
- Methyl vs. Bulkier Groups : The 3,6-dimethyl derivative’s compact structure reduces steric hindrance, enabling better penetration into shallow binding pockets (e.g., BRD4 BD1). In contrast, morpholinyl or piperazinyl substituents (e.g., compound 27) improve solubility but may limit membrane permeability .
- Chlorine Substitution : 6-Chloro derivatives (e.g., 6-chloro-3-cyclopentyl) exhibit higher LogP values (1.56) and lower solubility, favoring CNS-targeting applications .
Q & A
Q. What are the standard synthetic routes for 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives with dichloropyridazine precursors. For example, hydrazine hydrate reacts with 3,6-dichloropyridazine under reflux conditions to form hydrazinyl intermediates, followed by oxidative cyclization using agents like iodobenzene diacetate (IBD) . Characterization relies on -NMR, IR spectroscopy, and HPLC for purity validation .
Q. How is the purity of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine assessed in academic research?
High-performance liquid chromatography (HPLC) is standard for purity analysis, with retention time and peak symmetry as key metrics. Elemental analysis (C, H, N) and mass spectrometry further confirm molecular integrity .
Q. What basic spectroscopic techniques are used to confirm the structure of triazolopyridazine derivatives?
-NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm). IR spectroscopy detects functional groups like C-N (≈1600 cm) and aromatic C-H stretches. X-ray crystallography resolves absolute configurations in crystalline forms .
Q. How are reaction conditions optimized for triazolopyridazine synthesis?
Solvent selection (e.g., dichloromethane for IBD-mediated cyclization) and temperature control (reflux at 80–120°C) are critical. Catalytic systems (e.g., FeCl) improve yields, while avoiding toxic oxidants like Br enhances safety .
Advanced Research Questions
Q. What strategies address regioselective functionalization challenges in 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives?
Protecting groups (e.g., acetyl or benzyl) and directing moieties (e.g., electron-withdrawing substituents) guide regioselectivity. Computational modeling predicts reactive sites, validated by -NMR and X-ray data .
Q. How are structure-activity relationships (SAR) explored for triazolopyridazine-based enzyme inhibitors?
Systematic substitution at the 3- and 6-positions with methyl, phenyl, or fluorophenyl groups modulates bioactivity. IC profiling against targets like PDE4 isoforms (A, B, C, D) and BRD4 bromodomains identifies critical substituents .
Q. What methodologies validate the interaction of triazolopyridazines with biological targets like PDE4 or BRD4?
In vitro enzymatic assays (e.g., fluorescence polarization for PDE4 inhibition) are paired with molecular docking (PDB: 3LD6 for 14α-demethylase). Co-crystallography (e.g., BRD4 inhibitors in Table 1 of ) provides atomic-level interaction maps .
Q. How do steric and electronic effects influence the conformational stability of triazolopyridazines?
X-ray crystallography reveals nonplanar tricyclic cores in sterically hindered derivatives (e.g., 3,6-di-fluorophenyl analogs). Intramolecular hydrogen bonds (C–H⋯N) and π-π stacking (centroid distances ≈3.7 Å) enhance stability .
Q. What in vitro models assess the pharmacological potential of triazolopyridazine derivatives?
Cytotoxicity screening (MTT assay on HeLa cells) and kinase profiling (c-Met/Pim-1 inhibition) are standard. Selectivity panels (e.g., 21 PDE isoforms) differentiate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
